molecular formula C11H14ClN3O B15188635 N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride CAS No. 86112-27-8

N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride

Cat. No.: B15188635
CAS No.: 86112-27-8
M. Wt: 239.70 g/mol
InChI Key: FVCULMVBFYGMRH-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalazinamine core, which is modified with a 2-methoxyethyl group, and it exists as a hydrochloride salt. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride typically involves the reaction of phthalazine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)phthalimide
  • N-(2-Methoxyethyl)benzamide
  • N-(2-Methoxyethyl)aniline

Uniqueness

N-(2-Methoxyethyl)-1-phthalazinamine hydrochloride is unique due to its phthalazinamine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

CAS No.

86112-27-8

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

N-(2-methoxyethyl)phthalazin-1-amine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-15-7-6-12-11-10-5-3-2-4-9(10)8-13-14-11;/h2-5,8H,6-7H2,1H3,(H,12,14);1H

InChI Key

FVCULMVBFYGMRH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NN=CC2=CC=CC=C21.Cl

Origin of Product

United States

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